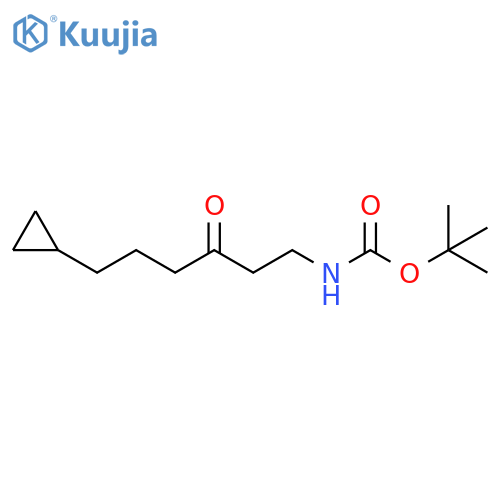Cas no 2027473-91-0 (Carbamic acid, N-(6-cyclopropyl-3-oxohexyl)-, 1,1-dimethylethyl ester)

2027473-91-0 structure
商品名:Carbamic acid, N-(6-cyclopropyl-3-oxohexyl)-, 1,1-dimethylethyl ester
CAS番号:2027473-91-0
MF:C14H25NO3
メガワット:255.353204488754
CID:5292999
Carbamic acid, N-(6-cyclopropyl-3-oxohexyl)-, 1,1-dimethylethyl ester 化学的及び物理的性質
名前と識別子
-
- Carbamic acid, N-(6-cyclopropyl-3-oxohexyl)-, 1,1-dimethylethyl ester
-
- インチ: 1S/C14H25NO3/c1-14(2,3)18-13(17)15-10-9-12(16)6-4-5-11-7-8-11/h11H,4-10H2,1-3H3,(H,15,17)
- InChIKey: WYNQJPYEJPVPHE-UHFFFAOYSA-N
- ほほえんだ: C(OC(C)(C)C)(=O)NCCC(=O)CCCC1CC1
Carbamic acid, N-(6-cyclopropyl-3-oxohexyl)-, 1,1-dimethylethyl ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-796457-0.05g |
tert-butyl N-(6-cyclopropyl-3-oxohexyl)carbamate |
2027473-91-0 | 95.0% | 0.05g |
$827.0 | 2025-03-21 | |
| Enamine | EN300-796457-1.0g |
tert-butyl N-(6-cyclopropyl-3-oxohexyl)carbamate |
2027473-91-0 | 95.0% | 1.0g |
$986.0 | 2025-03-21 | |
| Enamine | EN300-796457-0.1g |
tert-butyl N-(6-cyclopropyl-3-oxohexyl)carbamate |
2027473-91-0 | 95.0% | 0.1g |
$867.0 | 2025-03-21 | |
| Enamine | EN300-796457-5.0g |
tert-butyl N-(6-cyclopropyl-3-oxohexyl)carbamate |
2027473-91-0 | 95.0% | 5.0g |
$2858.0 | 2025-03-21 | |
| Enamine | EN300-796457-10.0g |
tert-butyl N-(6-cyclopropyl-3-oxohexyl)carbamate |
2027473-91-0 | 95.0% | 10.0g |
$4236.0 | 2025-03-21 | |
| Enamine | EN300-796457-2.5g |
tert-butyl N-(6-cyclopropyl-3-oxohexyl)carbamate |
2027473-91-0 | 95.0% | 2.5g |
$1931.0 | 2025-03-21 | |
| Enamine | EN300-796457-0.25g |
tert-butyl N-(6-cyclopropyl-3-oxohexyl)carbamate |
2027473-91-0 | 95.0% | 0.25g |
$906.0 | 2025-03-21 | |
| Enamine | EN300-796457-0.5g |
tert-butyl N-(6-cyclopropyl-3-oxohexyl)carbamate |
2027473-91-0 | 95.0% | 0.5g |
$946.0 | 2025-03-21 |
Carbamic acid, N-(6-cyclopropyl-3-oxohexyl)-, 1,1-dimethylethyl ester 関連文献
-
Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572
-
Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
-
Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
-
A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
2027473-91-0 (Carbamic acid, N-(6-cyclopropyl-3-oxohexyl)-, 1,1-dimethylethyl ester) 関連製品
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 139244-00-1(2-Bromo-7H-purine-6-thiol)
- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)
- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)
- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量